

A Comparative Analysis of the Safety Profiles of Novel ATR Inhibitors

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An Objective Guide for Researchers and Drug Development Professionals

The inhibition of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a promising strategy in cancer therapy. ATR is a critical component of the DNA damage response (DDR) pathway, and its inhibition can selectively target cancer cells with high levels of replication stress or defects in other DDR pathways.[1][2][3] Several novel ATR inhibitors are currently in clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of three prominent ATR inhibitors: berzosertib (M6620, VX-970), ceralasertib (AZD6738), and elimusertib (BAY1895344), supported by experimental data from preclinical and clinical studies.

Mechanism of Action and On-Target Toxicities

ATR inhibitors work by disrupting the DNA damage response, preventing cell cycle arrest and DNA repair.[2] This action leads to the accumulation of DNA damage, particularly in cancer cells with high replication stress, ultimately resulting in cell death.[1][2] While this mechanism provides a therapeutic window, ATR is also essential for the survival of some normal, rapidly dividing cells.[1] Consequently, the primary and dose-limiting toxicities of ATR inhibitors are often on-target effects related to myelosuppression, including anemia, thrombocytopenia, and neutropenia.[4] Reversible anemia is considered a class effect of ATR inhibitors.[5]

Comparative Safety Profiles







The following tables summarize the adverse events (AEs) observed in clinical trials of berzosertib, ceralasertib, and elimusertib. It is important to note that these inhibitors are often evaluated in combination with other cytotoxic agents, which can contribute to the overall toxicity profile.

Table 1: Common Adverse Events (All Grades) Reported in Clinical Trials



Adverse Event	Berzosertib (in combination with chemotherapy)	Ceralasertib (in combination therapy)	Elimusertib (monotherapy and combination therapy)
Hematological			
Anemia	<u>~</u> ✓[4][6]	√ [7][8][9]	√ [10]
Thrombocytopenia	√ [4][11]	√ [7][8][9]	✓[12]
Neutropenia	√ [4][6][13]	√[8]	/
Leukopenia	√ [11]		
Lymphopenia	√ [11]		
Non-Hematological		_	
Fatigue/Asthenia	- ✓[7][8][14]		
Nausea	√ [15]	 ✓[7][8][14]	
Anorexia	√ [7][14]		
Diarrhea	√ [6][13]		
Vomiting	√ [7][8]	_	
Flushing	√ [15]		
Pruritus	√ [15]	√ [8]	
Headache	√ [15]		_
Infusion-related reactions	√ [15]		
Rash	√[8]		

Table 2: Grade 3/4 Adverse Events Reported in Clinical Trials



Adverse Event (Grade ≥3)	Berzosertib (in combination with chemotherapy)	Ceralasertib (in combination therapy)	Elimusertib (monotherapy and combination therapy)
Hematological			
Anemia	37.7%[11], 17.6%[6], 20%[13], 39%[9]	35.5%[7][14], 23%[8]	√ [10]
Thrombocytopenia	32.1%[11], 36%[9]	35.5%[7][14], 9%[8]	✓[12]
Neutropenia	22.6%[11], 23.5%[6], 34%[13], 25%[9]	6.7%[7], 30%[8]	√ [12]
Leukopenia	24.5%[11], 28%[13]	_	
Lymphopenia	20.8%[11], 30%[13]		
Febrile Neutropenia	11.8%[6]	√ [10][12]	_
Non-Hematological			_
Diarrhea	16%[13]	_	
Fatigue	8%[13]		
Hypokalemia	8%[13]	√ [12]	_
Creatinine Increase	√ [12]	_	
Syncope	√ [12]		

Table 3: Dose-Limiting Toxicities (DLTs)



Inhibitor	Dose-Limiting Toxicities
Berzosertib	Grade 3 lung infection, Grade 4 febrile neutropenia.[13]
Ceralasertib	Grade 4 thrombocytopenia, combination of Grade 4 thrombocytopenia and Grade 3 neutropenia.[9]
Elimusertib	Febrile neutropenia, creatinine increase, hypokalemia, neutropenia, syncope, and thrombocytopenia.[10][12]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism and evaluation of ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for a Phase I clinical trial.



DNA Damage / Replication Stress Novel ATR Inhibitors (Berzosertib, Ceralasertib, Elimusertib) ATR phosphorylates Downstream Effectors CHK1 promotes induces DNA Repair Cell Cycle Arrest (G2/M Checkpoint)

ATR Signaling Pathway in DNA Damage Response

leads to (if repair fails)

Apoptosis



Experimental Workflow: Phase I Dose-Escalation Trial **Patient Screening** (Advanced Solid Tumors) Enrollment (3-6 patients per cohort) Dose Level 1 **DLT Evaluation** Dose Escalation (e.g., 3+3 design) If safe If DLTs observed Dose Level n MTD Determination **DLT Evaluation RP2D Establishment**

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References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. ascopubs.org [ascopubs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Safety and Tolerability of Berzosertib, an Ataxia-Telangiectasia—Related Inhibitor, and Veliparib, an Oral Poly (ADP-ribose) Polymerase Inhibitor, in Combination With Cisplatin in Patients With Refractory Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Trial Berzosertib can neutralize the cancer's ability to repair itself TRIAL-IN Pharma [trial-in.com]
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